Welcome to the BenchChem Online Store!
molecular formula C9H8BrNO2S B8291247 4-Bromo-6-methanesulfonyl-1H-indole

4-Bromo-6-methanesulfonyl-1H-indole

Cat. No. B8291247
M. Wt: 274.14 g/mol
InChI Key: MJVCGNIENRDNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08252792B2

Procedure details

Prepared according to the method used in the preparation of 4-bromo-1H-indole-6-sulfonic acid dimethylamide using 1-bromo-5-methanesulfonyl-2-methyl-3-nitro-benzene in place of 3-bromo-4-N,N-trimethyl-5-nitro-benzenesulfonamide. The title compound was obtained as a white solid (1.8 g, 76%).
Name
4-bromo-1H-indole-6-sulfonic acid dimethylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
76%

Identifiers

REACTION_CXSMILES
CN(C)[S:3]([C:6]1[CH:14]=[C:13]2[C:9]([CH:10]=[CH:11][NH:12]2)=[C:8]([Br:15])[CH:7]=1)(=[O:5])=[O:4].Br[C:18]1C=C(S(C)(=O)=O)C=C([N+]([O-])=O)C=1C>>[Br:15][C:8]1[CH:7]=[C:6]([S:3]([CH3:18])(=[O:5])=[O:4])[CH:14]=[C:13]2[C:9]=1[CH:10]=[CH:11][NH:12]2

Inputs

Step One
Name
4-bromo-1H-indole-6-sulfonic acid dimethylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(S(=O)(=O)C1=CC(=C2C=CNC2=C1)Br)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)S(=O)(=O)C)[N+](=O)[O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CNC2=CC(=C1)S(=O)(=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.